5,6-Dibromonicotinonitrile
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Overview
Description
5,6-Dibromonicotinonitrile is an organic compound with the molecular formula C6H2Br2N2 and a molecular weight of 261.9 g/mol . This compound is characterized by the presence of two bromine atoms attached to the 5th and 6th positions of a nicotinonitrile ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Mode of Action
Like other nitrile-containing compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Preparation Methods
The synthesis of 5,6-Dibromonicotinonitrile typically involves multi-step reactions. One common method includes the following steps :
Step 1: Reaction of 1,2-dichloroethane with acidic conditions at 0-20°C.
Step 2: Use of triethylamine tris(hydrogen fluoride) in acetonitrile at 90°C for 1 hour.
Step 3: Reaction with potassium carbonate and tetrakis(triphenylphosphine) palladium in 1,4-dioxane at 20°C for 168 hours.
Step 4: Use of sodium tetrahydroborate in methanol at 0-20°C.
Step 5: Reaction with potassium acetate and 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione at 50°C for 6 hours.
Step 6: Final step involves triethylamine tris(hydrogen fluoride) at 80°C.
Chemical Reactions Analysis
5,6-Dibromonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Common reagents used in these reactions include potassium carbonate, tetrakis(triphenylphosphine) palladium, and sodium tetrahydroborate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dibromonicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials
Comparison with Similar Compounds
5,6-Dibromonicotinonitrile can be compared with other similar compounds, such as 2,5-Dibromonicotinonitrile . While both compounds contain bromine atoms and a nicotinonitrile ring, their positions of substitution differ, leading to variations in their chemical properties and reactivity. Other similar compounds include various derivatives of nicotinonitrile with different substituents.
Properties
IUPAC Name |
5,6-dibromopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXORSTZXVUELDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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